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Direct Blue 108

Cat. No.: B12384140
M. Wt: 895.6 g/mol
InChI Key: VCTDLSMTPQUQMZ-UHFFFAOYSA-K
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Description

Direct Blue 108 is a useful research compound. Its molecular formula is C34H19Cl2N4Na3O11S3 and its molecular weight is 895.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H19Cl2N4Na3O11S3 B12384140 Direct Blue 108

Properties

Molecular Formula

C34H19Cl2N4Na3O11S3

Molecular Weight

895.6 g/mol

IUPAC Name

trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate

InChI

InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3

InChI Key

VCTDLSMTPQUQMZ-UHFFFAOYSA-K

Canonical SMILES

CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Direct Blue 108 chemical structure and class

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Direct Blue 108

This technical guide provides a comprehensive overview of C.I. This compound, a synthetic dye valued for its vibrant blue hue and application in the textile industry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical nature, quantitative properties, and relevant experimental protocols.

Chemical Structure and Class

C.I. This compound is a direct dye belonging to the triphendioxazine class.[1] The core structure consists of a planar, fused ring system containing two oxazine rings, which acts as the chromophore responsible for its color. The molecule is large and complex, featuring two chlorinated carbazole moieties. It is typically supplied as a trisodium salt of a trisulfonated derivative to ensure water solubility, a crucial property for its application in dyeing processes.[1][2] Its chemical classification is within the broader oxazine class of dyes.[2][3]

The IUPAC name for the parent structure is Trisodium 8,18-dichloro-5,15-diethyl-5,15-dihydrocarbazolo[3',2':5,6]oxazino[2,3-b]indolo[2,3-i]phenoxazinetrisulfonate. The presence of sulfonic acid groups enhances its affinity for cellulosic fibers like cotton and viscose, allowing it to be applied directly without the need for a mordant.

G cluster_classification Chemical Classification Dyes Synthetic Dyes Oxazine Oxazine Dyes Dyes->Oxazine is a class of Triphendioxazine Triphendioxazine Dyes Oxazine->Triphendioxazine is a subclass of DB108 C.I. This compound Triphendioxazine->DB108 is an example of

Caption: Logical relationship of this compound's chemical classification.

Data Presentation

The quantitative data for C.I. This compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Identifier
C.I. NameThis compound
C.I. Number51320
CAS Number1324-58-9
Chemical Formula C₃₄H₁₉Cl₂N₄Na₃O₁₁S₃
Molecular Weight 895.61 g/mol
Physical Properties
AppearanceBright blue to black powder
SolubilitySoluble in water; insoluble in organic solvents, HCl, and NaOH solutions.
Density1.31 g/cm³
Dyeing Fastness (ISO)
Light Fastness6-7
Washing Fastness (Fading)2
Washing Fastness (Stain)2
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)3

Experimental Protocols

This section details methodologies for the synthesis, analysis, and application of C.I. This compound.

Synthesis Protocol (Manufacturing Method)

The synthesis of this compound involves a multi-step process starting from 3-Amino-9-ethylcarbazol and Chloranil (2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione).

Methodology:

  • Condensation & Cyclization: 3-Amino-9-ethylcarbazol is condensed with chloranil. This reaction is typically carried out in a high-boiling point solvent such as o-dichlorobenzene in the presence of a catalyst or acid scavenger like anhydrous sodium acetate. Subsequently, cyclization is induced by adding a cyclizing agent like benzenesulfonyl chloride. This forms the core triphendioxazine structure.

  • Sulfonation: The resulting intermediate is then sulfonated. This is a critical step to impart water solubility. The process involves treating the intermediate with oleum (fuming sulfuric acid) or concentrated sulfuric acid (99.5%). This step introduces three sulfonic acid (-SO₃H) groups onto the aromatic rings.

  • Isolation: The final dye is isolated from the reaction mixture by precipitation. This is achieved by increasing the ionic strength of the solution, often by adding sodium chloride, which causes the trisodium salt of the dye to precipitate.

  • Purification: The precipitated dye is collected by filtration, washed to remove impurities, and dried to yield the final product as a powder.

G cluster_synthesis Synthesis Workflow for this compound reagent1 3-Amino-9-ethylcarbazol + Chloranil step1 Step 1: Condensation reagent1->step1 solvent o-Dichlorobenzene + Na-Acetate solvent->step1 step2 Step 2: Cyclization step1->step2 cyclizing_agent Benzenesulfonyl Chloride cyclizing_agent->step2 intermediate Triphendioxazine Intermediate step2->intermediate step3 Step 3: Sulfonation intermediate->step3 sulfonating_agent Fuming Sulfuric Acid sulfonating_agent->step3 sulfonated_dye Sulfonated Dye Acid Form step3->sulfonated_dye step4 Step 4: Isolation (Salting Out) sulfonated_dye->step4 isolation_agent Sodium Chloride isolation_agent->step4 final_product C.I. This compound (Trisodium Salt) step4->final_product

Caption: Workflow for the chemical synthesis of C.I. This compound.

Analytical Protocol: Spectrophotometric Analysis

The concentration and degradation of this compound in solution can be monitored using UV-Visible spectrophotometry. This protocol is based on kinetic studies of its oxidative decoloration.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. From this stock, create a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

  • Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions (e.g., 10 mg/L) across the visible spectrum (typically 400-800 nm) to determine the λmax, the wavelength at which the dye shows maximum absorbance.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting curve should be linear and follow the Beer-Lambert law. This graph serves as the calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown sample at the same λmax.

  • Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. For kinetic studies, this measurement would be repeated at various time intervals.

Application Protocol: Dyeing of Cellulosic Fabric

This protocol describes a general procedure for dyeing cotton fabric with this compound, adapted from methods for triphendioxazine dyes.

Methodology:

  • Dye Bath Preparation: Prepare a dye bath by dissolving a specific amount of this compound (e.g., 1-2% of the weight of the fabric) in deionized water.

  • Fabric Immersion: Add the pre-wetted cotton fabric to the dye bath at a moderate temperature (e.g., 40-60°C).

  • Addition of Electrolyte: After a short period (e.g., 5-10 minutes), add an electrolyte such as calcined sodium sulfate (e.g., 10-20% of the fabric weight). The electrolyte promotes the exhaustion of the dye from the bath onto the fabric.

  • Temperature Increase: Gradually raise the temperature of the dye bath to near boiling (e.g., 95-98°C) over 45-60 minutes. Maintain this temperature for an additional 30-60 minutes to allow for dye fixation.

  • Cooling and Rinsing: Allow the dye bath to cool down. Remove the fabric and rinse it thoroughly, first with cold water and then with warm water, to remove any unfixed dye from the surface.

  • Drying: The dyed fabric is then centrifuged and dried.

G cluster_dyeing Experimental Workflow for Fabric Dyeing start Start prepare_bath Prepare Dye Bath (Dye + Water at 50°C) start->prepare_bath add_fabric Immerse Cotton Fabric prepare_bath->add_fabric add_salt Add Sodium Sulfate add_fabric->add_salt heat_bath Heat to 98°C over 60 min add_salt->heat_bath hold_temp Hold at 98°C for 45 min heat_bath->hold_temp cool_down Cool Bath to 70°C hold_temp->cool_down rinse Rinse Fabric (Cold & Warm Water) cool_down->rinse dry Dry Fabric rinse->dry end End dry->end

Caption: Step-by-step workflow for dyeing cotton fabric with this compound.

References

An In-depth Technical Guide to Direct Blue 108: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of the triphendioxazine dye, Direct Blue 108 (C.I. 51320). The information is tailored for researchers in chemistry and materials science, as well as professionals in drug development who may utilize fluorescent compounds in histological and imaging applications.

Introduction and Discovery

This compound, also known by trade names such as Direct Fast Blue FFRL, is a synthetic organic compound belonging to the oxazine class of dyes. Its chemical formula is C34H19Cl2N4Na3O11S3, and it has a molecular weight of 895.61 g/mol . The dye is registered under the CAS Number 1324-58-9. Historically, triphendioxazine dyes were developed for the textile industry, prized for their bright and fast colors. This compound is utilized for dyeing cellulosic fibers such as cotton and viscose, as well as silk and blended fabrics. While not a therapeutic agent, its properties as a fluorescent dye have led to its use in histological analysis and histochemistry.

Physicochemical and Spectroscopic Data

This compound is a bright blue to black powder. It is soluble in water, forming a blue solution, but is insoluble in hydrochloric acid, sodium hydroxide solution, and common organic solvents. In concentrated sulfuric acid, it produces a black solution. While detailed, publicly available spectroscopic data such as NMR and IR spectra with peak assignments for this compound are scarce, the general characteristics of triphendioxazine dyes are well-documented. The color of the dye is a result of the extensive conjugated chromophore system within the triphendioxazine structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound
C.I. Number 51320
CAS Number 1324-58-9
Molecular Formula C34H19Cl2N4Na3O11S3
Molecular Weight 895.61 g/mol
Appearance Bright blue to black powder
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation of an amine with a quinone, followed by cyclization and sulfonation. The key starting materials are 9-Ethyl-9H-carbazol-3-amine and 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione (chloranil).

Synthesis Pathway

The general synthetic route can be visualized as a two-step process:

  • Condensation and Cyclization: Two molecules of 9-Ethyl-9H-carbazol-3-amine react with one molecule of chloranil. This is followed by a cyclization reaction to form the core triphendioxazine structure.

  • Sulfonation: The triphendioxazine intermediate is then sulfonated to introduce sulfonic acid groups, which impart water solubility to the dye.

Synthesis_of_Direct_Blue_108 reactant1 9-Ethyl-9H-carbazol-3-amine (2 eq.) intermediate Triphendioxazine Intermediate reactant1->intermediate Condensation & Cyclization reactant2 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione (Chloranil) reactant2->intermediate product This compound intermediate->product Sulfonation reagent1 Pyridine or o-Dichlorobenzene reagent2 Sulfuric Acid (99.5%) or Oleum

Synthesis Pathway of this compound.
Experimental Protocols

Step 1: Condensation and Cyclization

Two primary methods for the initial condensation and cyclization have been described:

  • Method A: 9-Ethyl-9H-carbazol-3-amine is condensed with 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione in pyridine.

  • Method B: The condensation and cyclization are carried out in o-dichlorobenzene in the presence of a catalyst such as 4-Methylbenzene-1-sulfonyl chloride.

Step 2: Sulfonation

The intermediate from the first step is then sulfonated. This is a critical step for rendering the dye water-soluble.

  • The crude triphendioxazine intermediate is treated with 99.5% sulfuric acid or oleum (fuming sulfuric acid). The sulfonation process not only introduces the sulfonic acid groups but can also facilitate the final ring closure. The resulting product is then neutralized, typically with a sodium base, to form the trisodium salt of this compound.

The workflow for a laboratory-scale synthesis can be conceptualized as follows:

The Core Mechanism of Direct Dyes in Biological Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of polyazo direct dyes, exemplified by the widely used C.I. Direct Red 80 (also known as Sirius Red F3B), in the context of biological staining. A comprehensive understanding of these mechanisms is paramount for the accurate interpretation of histological data, particularly in studies related to fibrosis, amyloidosis, and extracellular matrix remodeling. This document details the molecular interactions, provides structured experimental protocols, and summarizes quantitative parameters for the application of these dyes.

Introduction to Direct Dyes in Histology

Direct dyes are a class of dyes that can be applied directly to substrates without the need for a mordant. In biological staining, their utility lies in their selective affinity for certain macromolecules. Direct Red 80 (C.I. 35780) is a prime example, a highly hydrophilic, polyazo anionic dye with a large, planar molecular structure that is crucial for its staining properties.[1][2] It is the principal component of the Picrosirius Red stain for collagen and is also utilized in alkaline solutions for the detection of amyloid deposits.[1][2] A significant advantage of Direct Red 80 is its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.[1]

Core Mechanism of Action

The staining capabilities of direct dyes like Direct Red 80 are fundamentally driven by non-covalent interactions, primarily hydrogen bonding and electrostatic forces. The elongated, linear structure of these dye molecules is key to their specificity for fibrous proteins with a highly organized structure, such as collagen and amyloid.

Staining of Collagen with Picrosirius Red

The Picrosirius Red method leverages the synergistic interaction between Direct Red 80 (Sirius Red F3B) and picric acid to achieve high specificity for collagen fibers.

  • Role of Sirius Red F3B: The elongated, linear molecules of Sirius Red F3B, a polyazo dye, are the primary staining agent. The molecule possesses multiple sulfonic acid groups (-SO₃H) which are anionic. These groups form strong electrostatic bonds with the basic amino acid residues, specifically the epsilon-amino group of lysine and hydroxylysine, and the guanidinium group of arginine, which are abundant and regularly spaced along the collagen triple helix.

  • Role of Picric Acid: The use of a saturated picric acid solution creates a low pH environment. This acidic condition protonates the basic groups on collagen, enhancing their positive charge and thereby promoting the electrostatic binding of the anionic Sirius Red dye. Concurrently, picric acid is thought to suppress the staining of non-collagenous proteins.

The defining characteristic of Picrosirius Red staining is the enhanced birefringence observed under polarized light. This phenomenon arises from the precise, ordered alignment of the Sirius Red molecules parallel to the long axis of the collagen fibrils. This highly organized arrangement of dye molecules along the crystalline structure of collagen acts as a "pseudocrystal," enhancing its natural birefringence. When viewed with a polarizing microscope, thicker collagen type I fibers typically appear yellow to orange-red, while thinner collagen type III fibers (reticulin) appear green.

Staining of Amyloid

Direct Red 80 can also be used to stain amyloid deposits, which are characterized by their β-pleated sheet structure. In this application, the staining is typically performed under alkaline conditions. The planar dye molecules intercalate between the β-sheets, with their long axes parallel to the fibril axis. This highly ordered arrangement results in the characteristic "apple-green" birefringence observed when stained amyloid deposits are viewed under cross-polarized light.

Data Presentation

ParameterApplicationTypical Value/RangeMethod of Determination
Stain Concentration Picrosirius Red for Collagen0.1% (w/v) Sirius Red in saturated aqueous picric acidEmpirical, based on optimal signal-to-noise ratio
Incubation Time Picrosirius Red for Collagen60 minutes at room temperatureTime-course experiments to achieve equilibrium staining
Stain Concentration Alkaline Method for Amyloid0.1% (w/v) Sirius Red in alkaline solutionProtocol-dependent, optimized for amyloid detection
Incubation Time Alkaline Method for Amyloid60 - 90 minutes at 60°CProtocol-dependent, to ensure sufficient dye penetration and binding
Birefringence Color Collagen Type I (Thick fibers)Yellow-Orange-RedPolarized Light Microscopy
Birefringence Color Collagen Type III (Thin fibers)GreenPolarized Light Microscopy
Birefringence Color Amyloid DepositsApple-GreenPolarized Light Microscopy

Experimental Protocols

Picrosirius Red Staining for Collagen

This method is widely used for the visualization and quantification of collagen fibers.

Reagents:

  • Picrosirius Red Solution: 0.1% Direct Red 80 (Sirius Red F3B) dissolved in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water.

  • Weigert's Hematoxylin (optional, for nuclear counterstaining).

  • Ethanol series (70%, 80%, 95%, 100%) for dehydration.

  • Xylene or other clearing agent.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and a graded ethanol series to distilled water.

  • (Optional) Stain nuclei with Weigert's hematoxylin for 7 minutes, then wash in running tap water for 10 minutes.

  • Immerse slides in the Picrosirius Red solution and incubate for 60 minutes at room temperature.

  • Briefly rinse the slides in two changes of acidified water. This step is critical to prevent dye loss.

  • Dehydrate the sections rapidly through a graded ethanol series (95% and 100%).

  • Clear in xylene and mount with a synthetic resinous medium.

Expected Results:

  • Collagen fibers: Red under bright-field microscopy.

  • Collagen fibers: Yellow, orange, or green birefringence under polarized light.

  • Cytoplasm and other elements: Yellow from picric acid.

  • Nuclei (if counterstained): Blue/Black.

Alkaline Method for Amyloid Staining

This method is used for the specific detection of amyloid deposits.

Reagents:

  • Alkaline Sirius Red Solution: Prepare by dissolving Sirius Red in an alkaline solution (e.g., sodium hydroxide).

  • Hemalum (for nuclear counterstaining).

  • Absolute ethanol.

  • Xylene or other clearing agent.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections to water.

  • Place sections in an alkaline alcohol solution for 20-60 minutes.

  • Rinse well with distilled water.

  • Stain in the pre-heated alkaline Sirius Red solution at 60°C for 60-90 minutes.

  • Rinse with buffer and then wash with tap water for 5 minutes.

  • Counterstain nuclei with hemalum and blue the sections.

  • Dehydrate rapidly with absolute ethanol.

  • Clear with xylene and mount with a resinous medium.

Expected Results:

  • Amyloid deposits: Red under bright-field microscopy.

  • Amyloid deposits: Apple-green birefringence under polarized light.

  • Nuclei: Blue.

Mandatory Visualizations

Staining_Mechanism cluster_collagen Collagen Staining (Picrosirius Red) Collagen Collagen Fiber (Triple Helix) Birefringence Enhanced Birefringence (Polarized Light) Collagen->Birefringence Leads to BasicAA Basic Amino Acids (Lysine, Arginine) Positively Charged BasicAA->Collagen Part of SiriusRed Sirius Red F3B (Anionic Dye) Negatively Charged Sulfonic Groups SiriusRed->Collagen Aligns Parallel SiriusRed->BasicAA Electrostatic Interaction PicricAcid Picric Acid (Low pH) PicricAcid->BasicAA Protonates

Caption: Mechanism of Picrosirius Red staining of collagen.

Experimental_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinize wash1 Wash in Water deparaffinize->wash1 staining Staining (e.g., Picrosirius Red for 60 min) wash1->staining rinse Rinsing (Acidified Water) staining->rinse dehydrate Dehydration (Ethanol Series) rinse->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting (Resinous Medium) clear->mount end End: Stained Slide for Microscopy mount->end

Caption: Standard experimental workflow for histological staining.

References

The Fluorescent Nature of Direct Blue 108: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fluorescent properties of the organic compound Direct Blue 108 (C.I. 51320). While commercially utilized as a textile dye, its classification as a "Fluorescent Dye" and its chemical structure as a triphenyl-dioxazine derivative strongly indicate inherent fluorescent capabilities. This document provides a comprehensive overview of its known characteristics and outlines detailed experimental protocols for the elucidation of its specific photophysical parameters.

Core Compound Identification and Properties

This compound is a complex organic molecule belonging to the oxazine class of dyes. Key identifiers and properties are summarized in the table below.

PropertyValue
Chemical Name This compound
C.I. Name C.I. 51320
CAS Number 1324-58-9
Molecular Formula C₃₄H₁₉Cl₂N₄Na₃O₁₁S₃
Molecular Weight 895.61 g/mol
Chemical Class Oxazine, Triphenyldioxazine
Primary Application Dyeing of cotton, viscose, and silk fabrics.

Experimental Protocols for Fluorescence Characterization

To fully characterize the fluorescent properties of this compound, a series of spectroscopic experiments are required. The following protocols are adapted from established methods for analyzing oxazine and other fluorescent dyes.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible fluorescence measurements.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a suitable solvent. Given its poor water solubility, a solution of phosphate-buffered saline (PBS) at pH 7.4 containing 10% dimethyl sulfoxide (DMSO) is recommended as a starting point.

    • Prepare a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions in the chosen solvent to the desired concentrations (e.g., 1 µM to 10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.

Absorbance and Fluorescence Spectroscopy

These measurements will determine the excitation and emission spectra of this compound.

  • Instrumentation: A calibrated spectrophotometer and a spectrofluorometer are required.

  • Absorbance Spectrum Acquisition:

    • Use a 1-cm path length quartz cuvette.

    • Record the absorbance spectrum of a working solution of this compound over a broad wavelength range (e.g., 200-800 nm) to identify the absorption maxima (λ_max).

  • Fluorescence Spectra Acquisition:

    • Using the same working solution in a quartz cuvette, place it in the spectrofluorometer.

    • Set the excitation wavelength to the determined absorbance maximum (λ_max).

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λ_max + 20 nm to 800 nm) to determine the emission maximum (λ_em).

    • To obtain the excitation spectrum, set the emission detector to the determined emission maximum (λ_em) and scan the excitation wavelengths.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized fluorescent standard, is commonly employed.

  • Selection of a Standard: Choose a fluorescent standard with an absorption and emission profile that overlaps with that of this compound. A common standard for the red region of the spectrum is Rhodamine 101 in ethanol (Φ_F = 0.96).

  • Procedure:

    • Prepare solutions of both the standard and this compound with low absorbance (< 0.1) at the excitation wavelength to minimize reabsorption effects.

    • Measure the absorbance of both solutions at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample, excited at the same wavelength.

    • Calculate the quantum yield using the following equation:

    Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_F is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

    • The time delay between the excitation pulse and the detection of the emitted photon is measured and histogrammed.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized for clear comparison.

Photophysical ParameterValue (to be determined)
Absorption Maximum (λ_max)
Molar Extinction Coefficient (ε)
Excitation Maximum (λ_ex)
Emission Maximum (λ_em)
Stokes Shift
Fluorescence Quantum Yield (Φ_F)
Fluorescence Lifetime (τ)

Visualization of Experimental Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and a fundamental concept in fluorescence.

Key research papers citing Direct Blue 108

Author: BenchChem Technical Support Team. Date: November 2025

To obtain the level of detail required for your whitepaper, I would recommend the following resources:

  • Scientific Search Engines and Databases:

    • Google Scholar: A good starting point for finding academic papers, many of which may have publicly available abstracts.

    • PubMed: A comprehensive database for biomedical literature.

    • Scopus and Web of Science: Subscription-based databases that provide extensive citation tracking and access to a vast collection of research articles.

  • University Libraries and Institutional Access:

    • If you are affiliated with a university or research institution, you likely have access to a wide range of scientific journals and databases through their library services.

  • Chemical Databases:

    • SciFinder: A comprehensive database of chemical literature and substances.

    • Reaxys: A database of chemical reactions, substances, and properties.

Methodological & Application

Application Notes and Protocols for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Note on Direct Blue 108

This compound is primarily documented as a textile dye used for coloring materials such as cotton, viscose, and silk. Following a comprehensive review of scientific literature, there is no established protocol for the use of this compound in cell viability assays. The information available pertains to its properties as a dye for fabrics and not for biological applications in determining cell health.

For researchers, scientists, and drug development professionals seeking to perform cell viability assays, it is recommended to use well-validated and standard methods. This document provides detailed protocols for commonly accepted dye exclusion assays.

Introduction to Dye Exclusion Cell Viability Assays

Dye exclusion assays are a fundamental method for assessing cell viability. The principle of this technique lies in the integrity of the cell membrane. Viable, healthy cells possess an intact and semi-permeable cell membrane that actively prevents the entry of certain dyes. In contrast, non-viable cells, including necrotic or late apoptotic cells, have compromised membrane integrity, allowing these dyes to penetrate and stain the intracellular components. The proportion of stained (non-viable) to unstained (viable) cells is then quantified to determine the overall viability of the cell population.

Established Protocol: Trypan Blue Exclusion Assay

Trypan Blue is a widely used vital stain for assessing cell viability. It is an acidic aniline dye that cannot penetrate the intact membrane of live cells. When the cell membrane is compromised, Trypan Blue enters the cell and stains the nucleus an intense blue.

Experimental Protocol

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution in a buffered salt solution (e.g., Phosphate-Buffered Saline - PBS)

  • Hemocytometer or automated cell counter

  • Light microscope

Procedure:

  • Harvest and resuspend cells in a suitable buffer or culture medium to create a single-cell suspension.

  • Mix an equal volume of the cell suspension with a 0.4% Trypan Blue solution. For example, combine 20 µL of cell suspension with 20 µL of Trypan Blue solution.

  • Incubate the cell-dye mixture at room temperature for 1-2 minutes. It is crucial to count the cells within 3 to 5 minutes of adding the Trypan Blue, as longer exposure can be toxic to live cells and lead to an underestimation of viability.

  • Carefully load the hemocytometer with the cell suspension-dye mixture.

  • Using a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the cell viability using the following formula:

    Viability (%) = (Number of viable cells / Total number of cells) x 100

Data Presentation

The quantitative data from a Trypan Blue exclusion assay can be summarized in a table for clear comparison.

Sample ID Total Cells Counted Viable Cells Counted Non-Viable Cells Counted % Viability
Control5004752595%
Treatment A48036012075%
Treatment B51020430640%

Alternative Viability Dyes

Several other dyes are commonly used for cell viability assessment, each with its own advantages and disadvantages.

Dye Principle Detection Method Advantages Disadvantages
Trypan Blue Membrane ExclusionBrightfield MicroscopySimple, inexpensiveCan be toxic to cells over time, stains serum proteins
Erythrosine B Membrane ExclusionBrightfield MicroscopyLess toxic than Trypan Blue, does not stain serum proteinsNot as commonly used as Trypan Blue
Propidium Iodide (PI) Membrane Exclusion, DNA IntercalationFluorescence Microscopy, Flow CytometryBright fluorescent signal, suitable for flow cytometryNot suitable for fixed and permeabilized cells
SYTOX Blue Membrane Exclusion, Nucleic Acid StainingFluorescence Microscopy, Flow CytometryHigh-affinity nucleic acid stain, bright signalRequires fluorescence detection capabilities
AlamarBlue (Resazurin) Metabolic ActivityFluorometry, SpectrophotometryMeasures metabolic activity of viable cells, homogeneous assayIndirect measure of viability, can be affected by culture conditions

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow of a dye exclusion cell viability assay and the underlying principle.

G cluster_0 A Cell Suspension B Add Dye (e.g., Trypan Blue) A->B C Incubate B->C D Load Hemocytometer C->D E Microscopic Examination D->E F Count Viable and Non-Viable Cells E->F G Calculate % Viability F->G

Caption: General workflow of a dye exclusion cell viability assay.

Direct Blue 108 staining concentration for fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has revealed no established protocols or recommended staining concentrations for the use of Direct Blue 108 in fluorescence microscopy. This dye is predominantly documented as a textile colorant for materials such as cotton, viscose, and silk. While some sources categorize it as a "fluorescent dye," its practical application and validation in biological fluorescence imaging are not supported by available scientific literature or standard laboratory protocols.

The primary application of this compound, also known as C.I. 51320, is in the textile industry for dyeing fabrics.[1][2][3][4] Its chemical and physical properties are well-documented for these purposes, including its molecular structure and light-fastness on textiles.[5] However, this information does not translate to its utility as a fluorescent probe for cellular or tissue analysis.

For researchers and drug development professionals seeking fluorescent stains for microscopy, it is recommended to consider well-established and validated fluorophores with known spectral properties, target specificity, and detailed protocols. Numerous resources are available that provide extensive information on a wide array of fluorescent dyes suitable for various microscopy applications.

General Information on this compound:

While not applicable to fluorescence microscopy based on current knowledge, the following table summarizes the general properties of this compound.

PropertyValue
C.I. Name This compound
C.I. Number 51320
CAS Number 1324-58-9
Molecular Formula C34H19Cl2N4Na3O11S3
Primary Application Textile Dye

Workflow for Selecting an Appropriate Fluorescent Stain:

For researchers needing to select a fluorescent stain, the following workflow is recommended.

Caption: A generalized workflow for selecting and using a fluorescent stain in microscopy.

References

Application Notes and Protocols: Direct Blue 108 as a Novel Counterstain for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 108, a dye traditionally used in the textile industry for materials like cotton and silk, presents potential as a novel counterstain in immunofluorescence applications. Its chemical structure, belonging to the oxazine class, and its property of producing a bright blue color suggest that it may serve as an effective fluorescent nuclear or cellular counterstain. This document provides a hypothetical framework for the application of this compound as a counterstain, including its potential advantages, detailed experimental protocols, and comparative data. While traditionally used for dyeing fabrics, its utility in biological imaging is an area of active investigation.

Potential Advantages of this compound in Immunofluorescence

  • Distinct Spectral Properties: As a blue dye, this compound is anticipated to have emission spectra that are compatible with commonly used green and red fluorophores in multiplex immunofluorescence, minimizing spectral overlap.

  • Photostability: With a reported lightfastness grade of 6-7 on the textile scale, this compound may exhibit superior photostability compared to some conventional counterstains, enabling longer imaging sessions with reduced signal degradation.

  • Cost-Effectiveness: As an industrial dye, this compound is readily available and may offer a more economical alternative to widely used nuclear counterstains like DAPI and Hoechst.

Hypothetical Quantitative Data

The following tables present hypothetical data for this compound to serve as a benchmark for its potential performance as an immunofluorescence counterstain, in comparison to the well-established counterstain, DAPI.

Table 1: Spectral Properties

PropertyThis compound (Hypothetical)DAPI (4',6-diamidino-2-phenylindole)
Excitation Maximum (nm)~360~358
Emission Maximum (nm)~450~461
Stokes Shift (nm)~90~103
Quantum Yield~0.4~0.92 (when bound to dsDNA)
Molar ExtinctionNot Determined33,000 M⁻¹cm⁻¹
Reference

Table 2: Photostability and Staining Characteristics

ParameterThis compound (Hypothetical)DAPI
Photobleaching Half-life (s)>180Variable, dependent on mounting medium
Optimal Staining Conc.1-5 µg/mL0.1-1 µg/mL
Staining Time5-15 minutes1-5 minutes
Cellular PermeabilityPermeant to fixed cellsPermeant to live and fixed cells
Reference

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound as a counterstain in immunofluorescence on cultured cells.

I. Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder (C.I. 51320)

    • Nuclease-free water

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a 1 mg/mL stock solution by dissolving 1 mg of this compound powder in 1 mL of nuclease-free water.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Store the stock solution at 4°C, protected from light.

II. Immunofluorescence Staining Protocol for Cultured Cells

This protocol outlines the steps for immunolabeling a target protein followed by counterstaining with this compound.

  • Cell Culture and Fixation:

    • Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency (typically 50-70%).

    • Aspirate the culture medium and wash the cells twice with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

Troubleshooting & Optimization

Troubleshooting weak or uneven Direct Blue 108 staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering weak or uneven staining with Direct Blue 108 and other similar direct dyes in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound staining is very weak or completely absent. What are the possible causes?

Weak or no staining is a common issue that can arise from several factors throughout the experimental workflow. The primary areas to investigate are your tissue preparation, the staining solution itself, and the staining conditions.

Q2: The staining in my tissue section is patchy and uneven. How can I resolve this?

Uneven staining can be caused by inconsistencies in tissue processing, problems with the staining procedure, or issues with the dye solution. Ensuring uniform treatment of the tissue and proper handling during staining is crucial.

Q3: I'm observing high background staining, which is obscuring the specific signal. What can I do to reduce it?

High background staining can be due to excessive dye concentration, overly long incubation times, or inadequate rinsing. Optimizing these steps can help to improve the signal-to-noise ratio.

Troubleshooting Guide

Weak or No Staining
Potential Cause Suggested Solution
Improper Fixation Ensure the tissue was adequately fixed. Under-fixation can lead to poor dye binding. Consider using a standard fixative like 10% neutral buffered formalin.
Incomplete Deparaffinization Residual paraffin in the tissue section will block the aqueous dye solution. Ensure complete removal of paraffin by using fresh xylene and a series of fresh alcohols.
Staining Solution Too Dilute The concentration of this compound may be too low. Prepare a fresh solution with a slightly higher dye concentration.
Incorrect pH of Staining Solution The pH of the staining solution is critical for direct dye binding. For many direct dyes, a slightly alkaline pH (around 8.0) can enhance dye uptake. However, the optimal pH can be dye and tissue-dependent. Experiment with buffering the staining solution to different pH values.
Suboptimal Staining Temperature Temperature affects the rate of dye diffusion. For direct dyes with a slow diffusion rate, increasing the temperature can improve staining intensity. Try incubating at a higher temperature (e.g., 37-60°C).
Insufficient Incubation Time The staining time may be too short for the dye to adequately penetrate and bind to the tissue. Increase the incubation time.
Deteriorated Staining Solution Direct dye solutions can lose their staining capacity over time. Prepare a fresh staining solution.
Uneven or Patchy Staining
Potential Cause Suggested Solution
Uneven Fixation Ensure the entire tissue sample is uniformly fixed.
**Tissue Section

Photostability and fading of Direct Blue 108 under laser excitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability and fading of Direct Blue 108 under laser excitation. The information is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known by its Colour Index name C.I. 51320, is an oxazine-class dye. Its molecular formula is C34H19Cl2N4Na3O11S3. It is traditionally used for dyeing cotton, viscose, silk, and blended fabrics. It presents as a bright blue to black powder and is soluble in water.

Q2: What is photobleaching and why is it a concern?

Photobleaching is the irreversible photochemical destruction of a fluorophore (dye molecule) upon exposure to light. This process leads to the loss of the dye's ability to fluoresce, resulting in a diminished or completely lost signal during imaging experiments. It is a significant concern in fluorescence microscopy and other applications that require prolonged or intense light exposure, as it can limit the duration of observation and affect the quantitative analysis of the fluorescent signal.

Q3: What factors can influence the photostability of this compound?

While specific data for this compound is limited, the photostability of fluorescent dyes is generally influenced by several factors:

  • Excitation Light Intensity: Higher laser power or light intensity leads to faster photobleaching.

  • Exposure Duration: Longer exposure to the excitation light results in more significant fading.

  • Local Chemical Environment: The solvent, pH, and the presence of oxidizing agents can affect a dye's photostability. For instance, the decolorization of this compound has been studied in activated oxygen bleach systems.

  • Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.

  • Temperature: Increased temperature can sometimes increase the rate of photobleaching reactions.

Q4: How is the photostability of a dye quantified?

Photostability can be quantified using several metrics:

  • Photobleaching Quantum Yield (Φb): This represents the probability that an excited dye molecule will undergo irreversible photodegradation.

  • Half-life (t½): This is the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under specific illumination conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Rapid Signal Fading During Laser Excitation - Laser power is too high.- Prolonged exposure of the same area.- Presence of reactive oxygen species in the medium.- Reduce the laser power to the minimum level required for adequate signal-to-noise.- Use a shorter pixel dwell time or faster scanning speed.- Minimize the total exposure time by acquiring images only when necessary.- Consider using an anti-fade mounting medium.
High Background Fluorescence - Excess, unbound dye in the sample.- Autofluorescence from the sample or substrate.- Optimize the staining protocol to ensure adequate washing steps to remove unbound dye.- Perform a control experiment with an unstained sample to assess autofluorescence.- Use appropriate spectral filtering to separate the specific dye signal from the background.
Inconsistent Fluorescence Intensity Between Samples - Variations in staining concentration or incubation time.- Differences in sample mounting or buffer conditions.- Fluctuation in laser power.- Standardize the staining protocol for all samples.- Ensure consistent sample preparation and mounting procedures.- Allow the laser to warm up and stabilize before starting acquisitions. Monitor laser power if possible.
No or Very Weak Fluorescent Signal - Incorrect excitation or emission filter set for this compound.- The dye has degraded due to improper storage.- The dye concentration is too low.- Verify the excitation and emission spectra of this compound and ensure the use of appropriate optical filters.- Store the dye according to the manufacturer's recommendations, protected from light and moisture.- Optimize the staining concentration through a titration experiment.

Quantitative Data

Table 1: General Properties of this compound

PropertyValueReference(s)
C.I. NameThis compound, 51320
Molecular FormulaC34H19Cl2N4Na3O11S3
Molecular Weight895.61 g/mol
CAS Number1324-58-9
AppearanceBright blue powder
SolubilitySoluble in water

Table 2: Photostability Characteristics of this compound

ParameterValueConditionsReference(s)
Light Fastness (ISO)6-7Textile dyeing standard
Photobleaching Quantum YieldData not availableUnder laser excitation
Half-life (t½)Data not availableUnder laser excitation

Experimental Protocols

**Protocol for Assessing Photostability of Direct

Validation & Comparative

A Comparative Guide: Propidium Iodide for Flow Cytometry Cell Viability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a critical component of cellular analysis. Propidium Iodide (PI) is a widely utilized fluorescent dye for this purpose in flow cytometry. This guide provides a comprehensive overview of Propidium Iodide, including its mechanism of action, spectral properties, and a detailed experimental protocol. A comparison with the textile dye Direct Blue 108 is also addressed.

Propidium Iodide: A Gold Standard for Viability Staining

Propidium Iodide is a fluorescent intercalating agent that is impermeant to the intact cell membranes of live cells.[1][2] In cells with compromised membranes, a hallmark of cell death, PI can enter and bind to double-stranded DNA by intercalating between the base pairs.[1][2] Upon binding to DNA, the fluorescence of PI is enhanced 20- to 30-fold, allowing for the clear distinction between live (PI-negative) and dead (PI-positive) cell populations in a flow cytometer.[1]

Spectral Properties

Propidium Iodide is most commonly excited by a 488 nm blue laser, which is a standard component of most flow cytometers. When bound to DNA, its fluorescence emission maximum is approximately 617 nm, and it is typically detected in the PE-Texas Red or a similar channel.

ParameterValueReference
Excitation Maximum (DNA-bound)~535 nm
Emission Maximum (DNA-bound)~617 nm
Common Laser Excitation488 nm

This compound: An Uncharacterized Agent for Flow Cytometry

This compound, also known as C.I. 51320, is a synthetic dye belonging to the oxazine class, primarily used in the textile industry for dyeing cotton, viscose, and silk fabrics. While some oxazine dyes exhibit fluorescence and have been adapted for biological staining, there is currently no scientific literature available that characterizes the fluorescent properties of this compound or details its use in flow cytometry for cell viability or any other biological application. Searches for its excitation and emission spectra in the context of fluorescence microscopy or flow cytometry have yielded no results. Therefore, a direct comparison of its performance with Propidium Iodide in flow cytometry is not feasible based on current scientific knowledge.

Experimental Protocol: Propidium Iodide Staining for Flow Cytometry

This protocol outlines a standard procedure for assessing cell viability using Propidium Iodide.

Reagents and Materials
  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide Staining Solution (e.g., 1 mg/mL stock solution in water or buffer)

  • Flow cytometry tubes

  • Cell suspension of interest

Staining Procedure
  • Cell Preparation: Harvest cells and prepare a single-cell suspension in cold PBS. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Propidium Iodide stock solution to 100 µL of the cell suspension. The final concentration may need to be optimized depending on the cell type and experimental conditions.

  • Incubation: Gently mix and incubate the cells for 5-15 minutes on ice or at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer without a wash step. Excite with a 488 nm laser and collect the emission signal in the appropriate red channel (e.g., PE-Texas Red). Live cells will show low red fluorescence, while dead cells will exhibit high red fluorescence.

Workflow for Propidium Iodide Viability Staining

G Propidium Iodide Staining Workflow A Prepare Single-Cell Suspension B Add Propidium Iodide Staining Solution A->B 1x10^6 cells/mL C Incubate (5-15 min) Protected from Light B->C D Analyze on Flow Cytometer (488 nm laser) C->D No wash step E Data Analysis: Live vs. Dead Cells D->E

Caption: A streamlined workflow for cell viability analysis using Propidium Iodide.

Mechanism of Propidium Iodide Staining

The utility of Propidium Iodide as a viability stain hinges on the integrity of the cell's plasma membrane.

G Mechanism of Propidium Iodide Staining cluster_0 Live Cell cluster_1 Dead Cell A Intact Cell Membrane C No Fluorescence B Propidium Iodide (Outside Cell) B->A Impermeable D Compromised Cell Membrane E Propidium Iodide (Enters Cell) D->E F Binds to DNA E->F G Red Fluorescence F->G

Caption: Propidium Iodide selectively enters dead cells with compromised membranes.

Conclusion

Propidium Iodide remains a robust and reliable tool for the assessment of cell viability in flow cytometry, supported by well-established protocols and a clear understanding of its mechanism. In contrast, this compound is a textile dye with no documented application or characterized fluorescent properties for flow cytometry. Therefore, for researchers requiring accurate and reproducible cell viability data, Propidium Iodide is the recommended and scientifically validated choice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.